

Thermodynamic Properties of 3-Nitro-2-butanol and Reference Compounds

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Compound Focus: 3-Nitro-2-butanol

CAS No.: 6270-16-2

Cat. No.: S1532745

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The table below summarizes the available data for **3-Nitro-2-butanol** and includes values for related substances to provide context for comparison [1] [2] [3].

Substance	State	ΔfG° (kJ/mol)	$\Delta fH^\circ_{\text{gas}}$ (kJ/mol)	Source / Notes
3-Nitro-2-butanol	-	-123.35	-299.44	Calculated (Joback method) [2]
Nitromethane	Liquid	6.5	-	Tabulated [3]
Nitromethane	Gas	-7.0	-80.8	Tabulated [1]
1-Butanol	Liquid	-	-274.9	ΔfG° is likely available for the liquid state [1]
2-Butanol	Liquid	-	-292.8	ΔfG° is likely available for the liquid state [1]

Key Information on Data Origin

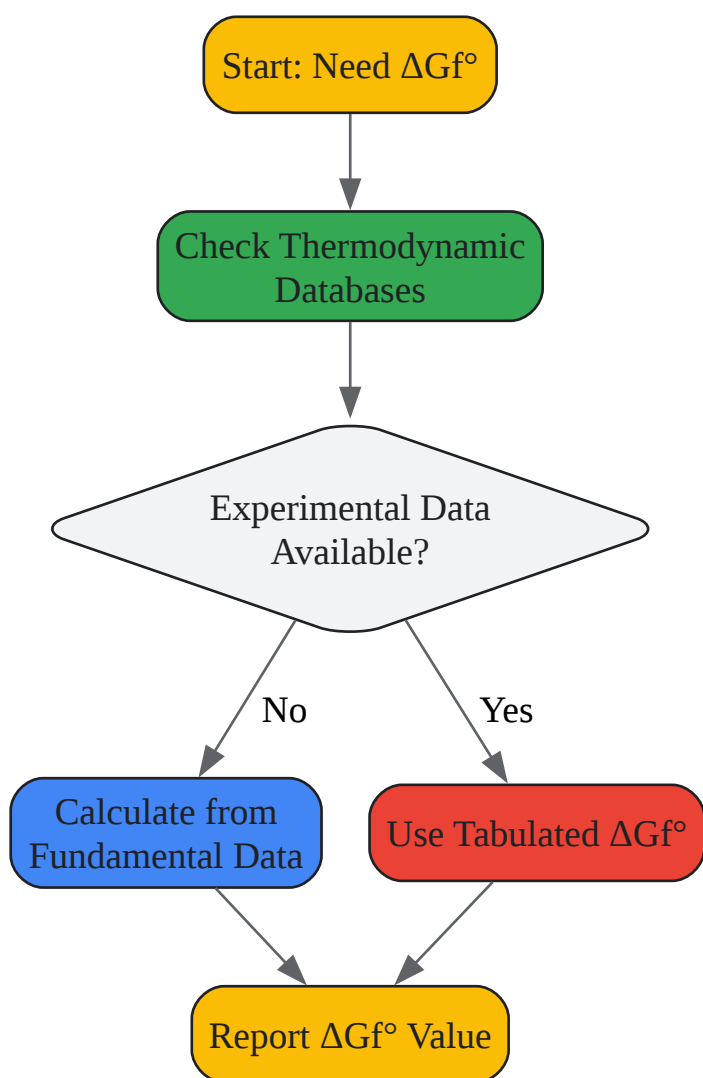
The values for **3-Nitro-2-butanol** are listed as "**Joback Calculated Property**" [2]. This means they are estimates derived from a group-contribution method, not direct experimental measurements. The Joback

method predicts thermodynamic properties by summing the contributions of individual functional groups within a molecule.

For authoritative research, it is highly recommended to **verify these values against experimental data** from primary literature or specialized databases like NIST Chemistry WebBook.

Methodology for Property Calculation

The following diagram illustrates the general workflow for obtaining standard Gibbs free energy of formation values, which underpins the type of data you are seeking.



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For the "**Calculate from Fundamental Data**" path in the diagram, the standard Gibbs free energy of formation (ΔG_f°) is determined using the following fundamental thermodynamic relationship [4]:

$$\Delta G_f^\circ = \Delta H_f^\circ - T\Delta S_f^\circ$$

Where:

- ΔH_f° is the standard enthalpy of formation of the compound.
- T is the absolute temperature (298.15 K for standard data).
- ΔS_f° is the standard entropy of formation, calculated as $\Sigma S^\circ(\text{products}) - \Sigma S^\circ(\text{reactants})$.

This calculation requires reliable, experimentally determined values for ΔH_f° and the absolute standard entropies (S°) for both the compound and its constituent elements [4].

I hope this structured data is helpful for your comparative guide. The calculated nature of the data for **3-Nitro-2-butanol** means you should treat it as a preliminary estimate.

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References

1. , Standard ... enthalpy of formation Gibbs energy of formation [engineeringtoolbox.com]
2. - 3 - Nitro - 2 (CAS 6270-16-2) - Chemical & Physical butanol ... Properties [chemeo.com]
3. CALCULLA - Table of standard creation for various... free enthalpy of [calculla.com]
4. Calculations Chemistry... Standard Gibbs Free Energy of Formation [ausetute.com.au]

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